



Application Notes and Protocols for Tepotinib Organoid Culture in Drug Response Testing

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tepotinib is a potent and highly selective oral inhibitor of the MET receptor tyrosine kinase, which is a key driver in various cancers.[1][2] Alterations in the MET gene, such as exon 14 (METex14) skipping mutations and gene amplification, can lead to aberrant MET signaling, promoting tumor cell proliferation, survival, and invasion.[1][2][3] **Tepotinib** has demonstrated significant clinical activity in patients with non-small cell lung cancer (NSCLC) harboring METex14 skipping alterations.[4][5][6]

Patient-derived organoids (PDOs) have emerged as a robust preclinical model for personalized medicine and drug development.[7][8][9] These three-dimensional, self-organizing structures recapitulate the genetic and phenotypic heterogeneity of the original tumor, making them a valuable tool for predicting patient responses to targeted therapies like **Tepotinib**.[8][10][11]

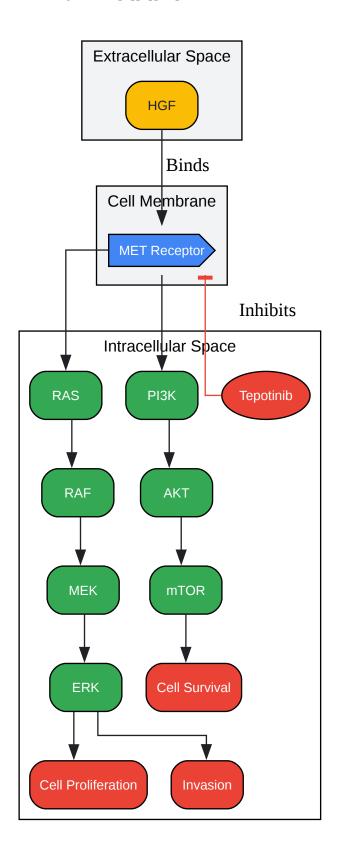
These application notes provide detailed protocols for the establishment of patient-derived organoid cultures and their use in assessing the dose-dependent response to **Tepotinib**.

Signaling Pathway of Tepotinib Action

Tepotinib functions by inhibiting the autophosphorylation of the MET receptor upon binding of its ligand, hepatocyte growth factor (HGF), or through ligand-independent activation due to genetic alterations.[3][4] This blockade prevents the activation of downstream signaling



cascades, primarily the RAS-RAF-MAPK and PI3K-AKT pathways, which are crucial for cancer cell proliferation, survival, and migration.[2][4][12]





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Caption: Simplified MET signaling pathway and the inhibitory action of **Tepotinib**.

Experimental Protocols

Protocol 1: Establishment of Patient-Derived Organoids (PDOs) from Tumor Tissue

This protocol outlines the steps for generating lung cancer organoids from fresh tumor biopsies.[1]

Materials:

- Fresh tumor tissue (at least 50 mg)[13]
- Advanced DMEM/F12 medium
- HEPES buffer
- GlutaMAX supplement
- Penicillin-Streptomycin
- Collagenase Type II
- Dispase
- DNase I
- Fetal Bovine Serum (FBS)
- Matrigel® (growth factor reduced)
- Organoid culture medium (see recipe below)
- Cell strainers (70 μm)
- Conical tubes (15 mL and 50 mL)



- Centrifuge
- Incubator (37°C, 5% CO2)
- Sterile cell culture plates (24-well)

Organoid Culture Medium Recipe:

Component	Stock Concentration	Final Concentration
Advanced DMEM/F12	-	Base
B27 Supplement	50x	1x
N2 Supplement	100x	1x
HEPES	1 M	10 mM
Penicillin-Strep	100x	1x
GlutaMAX	100x	1x
Human EGF	100 μg/mL	50 ng/mL
Human FGF-10	100 μg/mL	100 ng/mL
Human Noggin	500 μg/mL	100 ng/mL
R-spondin1	Conditioned medium	10% (v/v)
A83-01	10 mM	500 nM
Y-27632 (ROCKi)	10 mM	10 μΜ

Procedure:

• Tissue Digestion: a. Wash the tumor tissue with cold PBS. b. Mince the tissue into small pieces (~1-2 mm³) using sterile scalpels. c. Transfer the minced tissue to a 15 mL conical tube containing a digestion solution of Collagenase Type II (1 mg/mL), Dispase (1 U/mL), and DNase I (100 U/mL) in Advanced DMEM/F12. d. Incubate at 37°C for 30-60 minutes with gentle agitation. e. Neutralize the digestion by adding an equal volume of Advanced



DMEM/F12 with 10% FBS. f. Filter the cell suspension through a 70 μ m cell strainer. g. Centrifuge the filtered suspension at 300 x q for 5 minutes.

- Organoid Seeding: a. Discard the supernatant and resuspend the cell pellet in a small volume of cold Matrigel®. b. Carefully dispense 50 μL domes of the Matrigel®-cell suspension into the center of pre-warmed 24-well plate wells.[14] c. Incubate the plate at 37°C for 15-20 minutes to solidify the Matrigel® domes. d. Gently add 500 μL of organoid culture medium to each well.
- Organoid Culture and Maintenance: a. Culture the organoids at 37°C in a 5% CO2 incubator.
 b. Replace the culture medium every 2-3 days. c. Monitor organoid growth using a brightfield microscope. Organoids should become visible within 7-14 days.
- Organoid Passaging: a. Once organoids are large and dense, they can be passaged. b.
 Mechanically dissociate the Matrigel® dome and organoids using a P1000 pipette. c.
 Centrifuge the organoid fragments at 200 x g for 5 minutes. d. Resuspend the pellet in fresh Matrigel® and re-plate as described in step 2.

Protocol 2: Tepotinib Drug Response Testing in PDOs

This protocol describes a high-throughput method for assessing the sensitivity of PDOs to **Tepotinib**.[14]

Materials:

- Established patient-derived organoid cultures
- Tepotinib (stock solution in DMSO)
- Organoid culture medium
- 384-well opaque-bottom plates[15]
- CellTiter-Glo® 3D Cell Viability Assay
- Luminometer
- Multichannel pipette or liquid handling robot



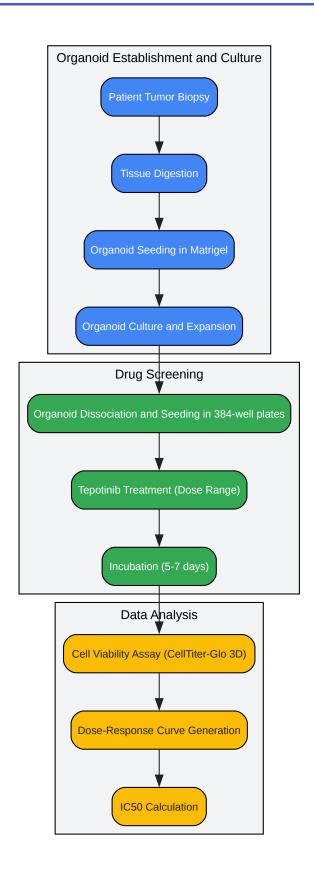
Procedure:

- Organoid Preparation and Seeding: a. Harvest mature organoids and mechanically dissociate them into smaller fragments. b. Perform a cell count to normalize seeding density. c. Resuspend the organoid fragments in Matrigel® at a concentration that will yield approximately 300 fragments per well.[7] d. Seed 10 μL of the organoid-Matrigel® suspension into each well of a 384-well plate. e. Incubate at 37°C for 20 minutes to solidify the Matrigel®. f. Add 40 μL of organoid culture medium to each well.
- Tepotinib Treatment: a. Prepare a serial dilution of Tepotinib in organoid culture medium. A suggested concentration range is 0.01 nM to 10 μM. Include a DMSO vehicle control. b. Add 10 μL of the diluted Tepotinib or vehicle control to the appropriate wells. c. Incubate the plate at 37°C, 5% CO2 for 5-7 days.[7]
- Cell Viability Assay: a. Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature. b. Add 30 μL of CellTiter-Glo® 3D reagent to each well. c. Mix on an orbital shaker for 5 minutes to induce cell lysis. d. Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal. e. Measure luminescence using a plate reader.
- Data Analysis: a. Normalize the luminescence readings to the vehicle control. b. Plot the
 dose-response curve using a non-linear regression model (e.g., log(inhibitor) vs. response -Variable slope (four parameters)). c. Calculate the half-maximal inhibitory concentration
 (IC50) value.

Experimental Workflow and Data Presentation

The following diagram illustrates the overall workflow for **Tepotinib** drug response testing using PDOs.





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Caption: Workflow for **Tepotinib** drug response testing in patient-derived organoids.



Quantitative Data Summary

The following tables present representative data from **Tepotinib** drug response screening in a panel of NSCLC patient-derived organoids with different MET alterations.

Table 1: Characteristics of NSCLC Patient-Derived Organoid Lines

Organoid Line	Patient ID	Histology	Key Genetic Alterations
PDO-1	P001	Adenocarcinoma	METex14 skipping
PDO-2	P002	Adenocarcinoma	MET amplification
PDO-3	P003	Squamous Cell	KRAS G12C, MET wt
PDO-4	P004	Adenocarcinoma	EGFR L858R, MET wt

Table 2: Tepotinib Dose-Response Data in NSCLC Organoids

Organoid Line	Tepotinib IC50 (nM)	95% Confidence Interval (nM)	R ² of Curve Fit
PDO-1	8.5	6.2 - 11.7	0.98
PDO-2	15.2	11.8 - 19.5	0.97
PDO-3	> 10,000	-	N/A
PDO-4	> 10,000	-	N/A

Table 3: Effect of **Tepotinib** on Cell Viability at 100 nM Concentration



Organoid Line	% Viability vs. Vehicle Control (Mean ± SD)
PDO-1	15.3 ± 3.1
PDO-2	35.8 ± 4.5
PDO-3	95.2 ± 5.8
PDO-4	98.1 ± 4.2

Conclusion

The use of patient-derived organoids provides a powerful platform for preclinical evaluation of targeted therapies like **Tepotinib**. The protocols and data presented here offer a framework for researchers to establish their own organoid-based drug screening assays. The results demonstrate the high sensitivity of organoids with MET alterations to **Tepotinib**, highlighting the potential of this model system to predict clinical responses and guide personalized treatment strategies in oncology.

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